N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide
Description
This compound is a structurally complex molecule featuring three key moieties:
- Benzylpiperidine group: A lipophilic aromatic substituent linked to a piperidine ring, which may enhance blood-brain barrier penetration or receptor binding .
- Quinazolinone core: A bicyclic heterocycle with two ketone groups, a scaffold commonly associated with kinase inhibition, antiplatelet activity, or DNA intercalation .
- The 2-[(4-methylphenyl)amino]-2-oxoethyl side chain on the quinazolinone introduces hydrogen-bonding capabilities and steric bulk, which could modulate target selectivity .
Properties
Molecular Formula |
C32H35N5O4 |
|---|---|
Molecular Weight |
553.7 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-[1-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide |
InChI |
InChI=1S/C32H35N5O4/c1-23-11-13-25(14-12-23)34-30(39)22-37-28-10-6-5-9-27(28)31(40)36(32(37)41)20-17-29(38)33-26-15-18-35(19-16-26)21-24-7-3-2-4-8-24/h2-14,26H,15-22H2,1H3,(H,33,38)(H,34,39) |
InChI Key |
RGJLMHTYOPQRMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NC4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-3-(1-{[(4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the benzyl group. The quinazoline derivative is then synthesized and coupled with the piperidine intermediate. The final step involves the formation of the propanamide linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-3-(1-{[(4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while reduction can produce piperidine derivatives.
Scientific Research Applications
The compound exhibits diverse biological activities, making it a subject of interest in various therapeutic applications:
Sigma Receptor Affinity
Research has shown that derivatives of this compound have a high affinity for sigma receptors, particularly sigma1 receptors. For instance, one derivative demonstrated a Ki value of 3.90 nM for sigma1 receptors and 240 nM for sigma2 receptors, indicating a strong selectivity for sigma1 binding . The modulation of neurotransmitter systems through these receptor interactions may lead to neuroprotective effects and alterations in pain perception.
Anticonvulsant Activity
Similar structural compounds have shown anticonvulsant properties. The piperidine structure is crucial for enhancing efficacy against seizures. Studies suggest that modifications can improve these anticonvulsant effects .
Antimicrobial Activity
Compounds related to N-(1-benzylpiperidin-4-yl)-3-[...] have demonstrated promising antimicrobial activity against various bacterial and fungal pathogens. This indicates potential therapeutic applications in treating infectious diseases .
Data Table: Biological Activities of Related Compounds
| Compound Name | Sigma1 Ki (nM) | Sigma2 Ki (nM) | Anticonvulsant Activity | Antimicrobial Activity |
|---|---|---|---|---|
| N-(1-benzylpiperidin-4-yl)phenylacetamide | 3.90 | 240 | Yes | Moderate |
| N-(1-benzylpiperidin-4-yl)-3-[...] | TBD | TBD | TBD | TBD |
Case Study 1: Neuroprotective Effects
A study focusing on the neuroprotective effects of sigma receptor agonists revealed that compounds similar to N-(1-benzylpiperidin-4-yl)-3-[...] can significantly reduce neuronal cell death induced by oxidative stress. The mechanism involved the activation of sigma1 receptors, which play a role in cellular survival pathways .
Case Study 2: Antimicrobial Efficacy
In another study, derivatives of the compound were tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that certain modifications enhanced antimicrobial activity, suggesting potential for development into new antibiotics .
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-3-(1-{[(4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key Observations
Substituent Impact on Target Selectivity: The target compound’s 4-methylphenyl group (vs. Elinogrel’s chlorothiophene sulfonyl group confers antiplatelet activity, whereas the target’s lack of sulfonyl groups suggests a different mechanism .
Quinazolinone Modifications: The 2,4-dioxo motif in the target compound is shared with Elinogrel but lacks fluorine, which in Elinogrel improves metabolic stability . CHEMBL4548694’s 4-hydroxypiperidine and methylpiperazine substituents likely enhance kinase binding compared to the target’s benzylpiperidine .
Piperidine/Piperazine Derivatives: Piperazine-based compounds (e.g., ) show dopamine receptor affinity, while benzylpiperidine in the target compound may favor alternative GPCRs or kinases .
Pharmacokinetic Considerations :
- Pyrazole-containing analogues () may exhibit slower hepatic clearance due to reduced CYP450 susceptibility compared to aryl groups.
- The absence of electron-withdrawing groups (e.g., chlorine in ) in the target compound could reduce protein binding and increase free plasma concentration.
Hypothetical Activity Profile
- Kinase Inhibition: Likely due to quinazolinone’s resemblance to ATP-binding pocket inhibitors (e.g., gefitinib) .
- Antioxidant Potential: Quinazolinones with hydrogen-bonding side chains (e.g., 2-oxoethyl) may scavenge radicals, as seen in phenylpropanoid derivatives .
Biological Activity
N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a complex synthetic compound that has drawn attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including receptor interactions, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C32H35N5O4
- Molecular Weight : 553.663 g/mol
- CAS Number : 899909-52-5
- IUPAC Name : N-(1-benzylpiperidin-4-yl)-3-[1-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide
This structure features a piperidine ring, a quinazoline moiety, and an amide functional group, which contribute to its biological activity.
Receptor Affinity
Research indicates that derivatives of the piperidin-4-yl series, including this compound, exhibit significant affinity for sigma receptors. A study on related compounds showed high selectivity for sigma1 receptors with Ki values as low as 3.90 nM, indicating potent binding capabilities . The sigma receptors are implicated in various neurological processes, making them important targets for drug development.
Structure-Activity Relationships (SAR)
Quantitative structure-activity relationship (QSAR) studies have been employed to understand how structural variations influence the binding affinity of these compounds to sigma receptors. For instance, modifications on the phenylacetamide aromatic ring generally enhanced affinity towards both sigma1 and sigma2 receptors .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound modulates neurotransmitter systems by interacting with sigma receptors, potentially influencing pain perception and mood regulation.
Antimicrobial Activity
In related studies involving piperidine derivatives, compounds have demonstrated antimicrobial properties against various pathogens. For example, certain derivatives showed efficacy against bacterial strains like Xanthomonas axonopodis and fungal pathogens such as Alternaria solani . While specific data on this compound's antimicrobial activity is limited, the structural similarities suggest potential in this area.
Case Study 1: Neuropharmacological Effects
A study exploring the neuropharmacological effects of related piperidine compounds indicated their potential as anxiolytics and antidepressants. Compounds exhibiting high affinity for sigma receptors were associated with reduced anxiety-like behaviors in animal models. This suggests that this compound may share similar therapeutic potentials.
Case Study 2: Antitumor Activity
In another investigation, piperidine derivatives were evaluated for their antitumor activities. The results indicated that certain compounds effectively inhibited tumor growth in xenograft models by modulating pathways related to cell proliferation and apoptosis . Although direct studies on this specific compound are lacking, its structural framework suggests it could exhibit similar effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
